PFM01

Description

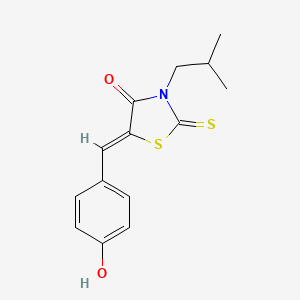

Structure

3D Structure

Propriétés

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPURHDUTZUYAFI-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PFM01: A Deep Dive into its Mechanism of Action in DNA Repair

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PFM01 is a small molecule inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex. This complex plays a critical role in the initial sensing and processing of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. PFM01's inhibitory action on MRE11's endonuclease activity has significant implications for the regulation of DNA repair pathway choice, specifically shunting repair towards Non-Homologous End Joining (NHEJ) and away from Homologous Recombination (HR). This technical guide provides a comprehensive overview of the mechanism of action of PFM01, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals. It is important to note that while the Fanconi Anemia (FA) pathway, characterized by the monoubiquitination of FANCI and FANCD2, is a crucial component of the HR repair process, there is currently no direct evidence to suggest that PFM01 directly modulates the monoubiquitination of FANCI or FANCD2. Instead, its influence on the FA pathway is likely indirect, stemming from its primary effect on MRE11 and the subsequent alteration of DNA end resection.

The Core Mechanism: Inhibition of MRE11 Endonuclease Activity

PFM01, an N-alkylated derivative of mirin, specifically targets the endonuclease activity of MRE11.[1][2][3] The MRN complex, where MRE11 resides, is a first responder to DNA double-strand breaks. MRE11 possesses both 3' to 5' exonuclease and single-stranded DNA endonuclease activities. These nuclease functions are critical for the initial processing of DNA ends, a process known as DNA end resection. This resection generates 3' single-stranded DNA overhangs, which are essential for the recruitment of HR machinery, including proteins of the Fanconi Anemia pathway.

By inhibiting the endonuclease activity of MRE11, PFM01 prevents the initiation of extensive DNA end resection.[3] This has a profound impact on the subsequent choice of DNA repair pathway. The absence of long 3' overhangs disfavors HR, as there is no suitable substrate for the loading of RAD51 and other key HR factors. Consequently, the cell is more likely to utilize the NHEJ pathway, which directly ligates the broken DNA ends without the need for a homologous template.

Key mechanistic points:

-

Primary Target: MRE11 endonuclease.

-

Molecular Effect: Blocks the initiation of DNA end resection.

-

Pathway Consequence: Shifts the balance of DSB repair from Homologous Recombination (HR) to Non-Homologous End Joining (NHEJ).[1][4]

Impact on DNA Repair Pathways

The decision to repair a DSB via HR or NHEJ is a critical determinant of cellular fate and genomic stability.

-

Homologous Recombination (HR): An error-free repair mechanism that uses a sister chromatid as a template. It is predominantly active in the S and G2 phases of the cell cycle. The Fanconi Anemia pathway is intimately linked with HR, facilitating the repair of interstrand crosslinks and other complex DNA lesions.

-

Non-Homologous End Joining (NHEJ): A faster but potentially error-prone mechanism that directly ligates broken DNA ends. It is active throughout the cell cycle.

PFM01's inhibition of MRE11 endonuclease activity and subsequent suppression of resection leads to an enhancement of NHEJ-mediated repair.[1][4] Conversely, it leads to a reduction in HR-mediated repair.[1][4] This has been demonstrated in various cellular assays, including those measuring the formation of RAD51 foci, a key marker of HR.[1]

References

The Role of PFM01 in Non-Homologous End-Joining: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of PFM01, a small molecule inhibitor of the MRE11 endonuclease, and its pivotal role in modulating the choice of DNA double-strand break (DSB) repair pathways. PFM01 specifically inhibits the endonuclease activity of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex. This inhibition prevents the initiation of homologous recombination (HR), thereby promoting the repair of DSBs through the non-homologous end-joining (NHEJ) pathway. This document details the mechanism of action of PFM01, presents quantitative data on its effects, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the involved signaling pathways and experimental workflows.

Introduction to PFM01 and Non-Homologous End-Joining

DNA double-strand breaks are among the most cytotoxic forms of DNA damage.[1] Eukaryotic cells have evolved two major pathways to repair DSBs: homologous recombination (HR) and non-homologous end-joining (NHEJ).[1][2] The choice between these pathways is critical for maintaining genomic stability and is tightly regulated, in part by the MRE11-RAD50-NBS1 (MRN) complex.[1][2]

PFM01 is a synthetic, N-alkylated mirin derivative that acts as a specific inhibitor of the endonuclease activity of MRE11.[3] By targeting this specific nuclease function, PFM01 serves as a chemical probe to dissect the intricate mechanisms of DSB repair and as a potential therapeutic agent to modulate DNA repair pathways in cancer therapy.

Chemical Structure of PFM01:

-

Chemical Name: (5Z)-5-[(4-Hydroxyphenyl)methylene]-3-(2-methylpropyl)-2-thioxo-4-thiazolidinone

-

CAS Number: 1558598-41-6[5]

Mechanism of Action: Shifting the Balance from HR to NHEJ

The MRE11 protein possesses both 3'-5' exonuclease and endonuclease activities, both of which are crucial for the initiation of HR. The endonuclease activity is responsible for creating a nick on the 5' strand near the DSB end, which is the initial and licensing step for DNA end resection.[1][2] This resected single-stranded DNA is then a substrate for the HR machinery.

PFM01 specifically inhibits this initial endonuclease cleavage.[3] By preventing resection, PFM01 effectively blocks the HR pathway. Consequently, the cell is directed to utilize the alternative NHEJ pathway to repair the DSB. This mechanism is summarized in the signaling pathway diagram below.

Quantitative Analysis of PFM01 Activity

The efficacy of PFM01 in modulating DSB repair has been quantified in various cell-based assays. The following tables summarize key findings from published literature, primarily from Shibata et al., 2014.

Table 1: Effect of PFM01 on Homologous Recombination (HR) and Non-Homologous End-Joining (NHEJ) Frequencies

| Cell Line | Assay | Treatment (Concentration) | HR Frequency (% of Control) | NHEJ Frequency (% of Control) |

| U2OS DR-GFP | HR | PFM01 (100 µM) | ~20% | Not Applicable |

| H1299 dA3 | NHEJ | PFM01 (100 µM) | Not Applicable | ~150% |

Data are approximated from graphical representations in Shibata et al., 2014.

Table 2: Effect of PFM01 on RAD51 Foci Formation and DSB Repair in G2 Phase

| Cell Line | Parameter Measured | Treatment (Concentration) | Effect |

| 1BR3 (WT) | RAD51 Foci Formation | PFM01 (100 µM) | Diminished |

| HSC62 (BRCA2-defective) | RAD51 Foci Formation | PFM01 (100 µM) | Diminished |

| 48BR (WT) | DSB Repair (γH2AX foci) | PFM01 (100 µM) | Rescues repair defect |

| HSC62 (BRCA2-defective) | DSB Repair (γH2AX foci) | PFM01 (100 µM) | Rescues repair defect |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantitative analysis of PFM01's function.

U2OS DR-GFP Homologous Recombination Assay

This assay quantifies HR efficiency by measuring the reconstitution of a functional GFP gene from two non-functional copies following an I-SceI-induced DSB.

Methodology:

-

Cell Culture: Maintain U2OS DR-GFP cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Transfection and Treatment:

-

Seed 2 x 10⁵ cells per well in a 6-well plate.

-

After 24 hours, transfect cells with an I-SceI expression vector using a suitable transfection reagent.

-

Simultaneously, treat the cells with PFM01 (e.g., 100 µM) or a vehicle control (DMSO).

-

-

Incubation: Incubate the cells for 48-72 hours post-transfection to allow for DSB induction, repair, and GFP expression.

-

Flow Cytometry:

-

Harvest cells by trypsinization and resuspend in phosphate-buffered saline (PBS).

-

Analyze the percentage of GFP-positive cells using a flow cytometer.

-

-

Data Analysis: Normalize the percentage of GFP-positive cells in the PFM01-treated sample to the vehicle-treated control to determine the relative HR frequency.

H1299 dA3 Non-Homologous End-Joining Assay

This assay measures NHEJ efficiency by quantifying the expression of a surface antigen (A3) that is reconstituted upon successful end-joining of a linearized plasmid.

Methodology:

-

Cell Culture: Culture H1299 dA3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Plasmid Linearization: Linearize the dA3 reporter plasmid with a restriction enzyme (e.g., HindIII) to create DSBs.

-

Transfection and Treatment:

-

Seed 5 x 10⁵ cells per well in a 6-well plate.

-

After 24 hours, transfect the cells with the linearized dA3 plasmid.

-

Treat the cells with PFM01 (e.g., 100 µM) or a vehicle control.

-

-

Incubation: Incubate for 48 hours to allow for plasmid circularization via NHEJ and expression of the A3 antigen.

-

Immunostaining and Flow Cytometry:

-

Harvest and wash the cells.

-

Stain with a fluorescently labeled anti-A3 antibody.

-

Analyze the percentage of A3-positive cells by flow cytometry.

-

-

Data Analysis: Calculate the relative NHEJ frequency by normalizing the percentage of A3-positive cells in the PFM01-treated sample to the control.

γH2AX Foci Analysis for DSB Repair

This immunofluorescence-based assay visualizes and quantifies DSBs by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at DSB sites.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells on coverslips in a multi-well plate.

-

Induce DSBs (e.g., by ionizing radiation).

-

Treat with PFM01 or vehicle control and incubate for various time points to monitor repair.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Incubate with a primary antibody against γH2AX overnight at 4°C.

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Counterstain nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Mount coverslips on slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using image analysis software.

-

Chromosomal Break Analysis in G2 Phase

This cytogenetic method assesses the level of unrepaired DSBs by visualizing chromosomal aberrations in metaphase spreads.

Methodology:

-

Cell Culture and Treatment:

-

Treat asynchronous cell cultures with the desired agent (e.g., ionizing radiation) and PFM01.

-

Add a spindle poison (e.g., colcemid) to arrest cells in metaphase.

-

-

Harvesting and Hypotonic Treatment:

-

Harvest cells and treat with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

-

-

Fixation and Slide Preparation:

-

Fix cells in a methanol:acetic acid (3:1) solution.

-

Drop the cell suspension onto microscope slides and air-dry.

-

-

Staining and Analysis:

-

Stain the chromosomes with Giemsa or DAPI.

-

Analyze at least 50 metaphase spreads per condition under a light or fluorescence microscope to score for chromosomal breaks and other aberrations.

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for studying the effect of PFM01 on DSB repair and the logical relationship of its mechanism of action.

Conclusion

PFM01 is a valuable research tool for elucidating the molecular mechanisms that govern the choice between HR and NHEJ in DSB repair. Its specific inhibition of MRE11 endonuclease activity provides a clear mechanism for promoting NHEJ. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and scientists. For drug development professionals, the targeted action of PFM01 highlights the potential for developing novel cancer therapeutics that modulate DNA repair pathways to enhance the efficacy of radiation and chemotherapy. Further research into the in vivo efficacy and potential off-target effects of PFM01 and its derivatives is warranted.

References

- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA double-strand break repair pathway choice is directed by distinct MRE11 nuclease activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PFM01 | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

PFM01 as a Chemical Probe for MRE11 Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PFM01, a selective chemical probe for the endonuclease activity of the MRE11 nuclease. PFM01 is a valuable tool for dissecting the intricate roles of MRE11 in DNA damage repair and for exploring potential therapeutic strategies targeting this critical pathway.

Introduction to PFM01

PFM01 is a small molecule inhibitor derived from mirin, designed to exhibit high selectivity for the endonuclease function of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex. The MRN complex is a central player in the DNA damage response (DDR), acting as a sensor for DNA double-strand breaks (DSBs) and initiating repair through either non-homologous end joining (NHEJ) or homologous recombination (HR). The distinct nuclease activities of MRE11—endonuclease and exonuclease—play crucial, yet different, roles in the choice between these repair pathways. PFM01, by specifically inhibiting the endonuclease activity, allows researchers to uncouple these functions and investigate their individual contributions to genome stability.

Mechanism of Action of PFM01

PFM01 is an N-alkylated derivative of mirin and functions as a selective inhibitor of the MRE11 endonuclease.[1] This selectivity is critical for its use as a chemical probe. The endonuclease activity of MRE11 is responsible for the initial nicking of the DNA strand near a DSB, a crucial step for initiating DNA end resection required for HR.[2][3]

By inhibiting this initial step, PFM01 effectively blocks the commitment to HR.[1] Consequently, the repair of DSBs is channeled towards the NHEJ pathway. This ability to modulate the DNA repair pathway choice makes PFM01 a powerful tool for studying the molecular mechanisms underlying these processes. In cellular contexts, treatment with PFM01 has been shown to reduce the formation of RAD51 foci, a marker for HR, and enhance NHEJ.[1]

Data Presentation

Chemical Properties of PFM01

| Property | Value |

| Chemical Name | (5Z)-5-[(4-Hydroxyphenyl)methylene]-3-(2-methylpropyl)-2-thioxo-4-thiazolidinone |

| Molecular Formula | C₁₄H₁₅NO₂S₂ |

| Molecular Weight | 293.40 g/mol |

| CAS Number | 1558598-41-6 |

| Appearance | Yellow to orange solid |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) and Ethanol (25 mg/mL) |

Biological Activity of PFM01

| Parameter | Species | Assay | Value | Notes |

| Target | MRE11 | - | Endonuclease Inhibitor | Selective for endonuclease over exonuclease activity. |

| Cellular Activity | Human | γH2AX foci formation | Rescues repair defects in BRCA2-deficient cells | PFM01 (100 µM) allows for NHEJ-mediated repair in HR-deficient settings.[1][4] |

| Cellular Activity | Human | RAD51 foci formation | Diminishes RAD51 foci | PFM01 (100 µM) treatment reduces the formation of RAD51 foci, indicating inhibition of HR.[1] |

| Cellular Activity | Human | NHEJ/HR Assays | Enhances NHEJ, Reduces HR | PFM01 (100 µM) promotes NHEJ and decreases HR in reporter cell lines.[1] |

| In Vitro Activity | Human MRN complex | Endonuclease Assay | Reduced endonuclease activity | PFM01 shows inhibitory effects on the endonuclease activity of the human MRN complex. |

| In Vitro Activity | T. maritima Mre11 | Endonuclease Assay | Primarily reduces endo activity | PFM01 demonstrated a clear reduction in the endonuclease activity of the MRE11 homolog.[2] |

Experimental Protocols

In Vitro MRE11 Nuclease Activity Assay

This protocol is designed to assess the inhibitory effect of PFM01 on the endonuclease activity of MRE11 using a circular single-stranded DNA (ssDNA) substrate.

Materials:

-

Purified human MRE11 or MRN complex

-

φX174 circular ssDNA

-

Assay Buffer: 25 mM MOPS (pH 7.0), 60 mM KCl, 5 mM MnCl₂, 2 mM DTT, 0.2% Tween-20

-

PFM01 stock solution (in DMSO)

-

DMSO (for control)

-

Stop Solution: 20 mM Tris-HCl (pH 7.5), 0.5% SDS, 100 mM EDTA, and Proteinase K (1 mg/mL)

-

Agarose gel (1%)

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine:

-

Assay Buffer to a final volume of 20 µL.

-

φX174 circular ssDNA to a final concentration of 5 nM.

-

PFM01 to the desired final concentration (e.g., 0.5 mM) or an equivalent volume of DMSO for the control.[2]

-

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding purified MRE11 or MRN complex to a final concentration of 10 nM.

-

Incubate the reactions at 37°C for 60 minutes.[2]

-

Stop the reactions by adding 5 µL of Stop Solution and incubate at 55°C for 15 minutes to digest the protein.

-

Add 2.5 µL of DNA loading dye to each sample.

-

Load the samples onto a 1% agarose gel.

-

Run the gel electrophoresis to separate the circular (undigested) and linear/degraded (digested) DNA products.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the circular ssDNA band to determine the percentage of inhibition relative to the DMSO control.

Cellular Staining for DNA Repair Foci (γH2AX and RAD51)

This protocol describes the immunofluorescence staining of γH2AX and RAD51 foci in cultured cells to assess the impact of PFM01 on DNA damage response pathways.

Materials:

-

Cells of interest cultured on glass coverslips

-

PFM01 stock solution (in DMSO)

-

Source of DNA damage (e.g., ionizing radiation)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.2% Triton X-100 in PBS

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies: rabbit anti-RAD51, mouse anti-γH2AX

-

Fluorescently labeled secondary antibodies: anti-rabbit IgG (e.g., Alexa Fluor 488), anti-mouse IgG (e.g., Alexa Fluor 594)

-

DAPI-containing mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with PFM01 (e.g., 100 µM) or DMSO for 1-2 hours prior to inducing DNA damage.[1]

-

Induce DNA damage (e.g., expose to 2-10 Gy of ionizing radiation).

-

Return cells to the incubator for the desired repair time (e.g., 2-8 hours for RAD51 and γH2AX foci formation).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

-

Image the cells using a fluorescence microscope.

-

Quantify the number of γH2AX and RAD51 foci per nucleus using image analysis software (e.g., ImageJ).

Mandatory Visualization

Caption: MRE11-Mediated DNA Repair Pathway Choice and PFM01 Inhibition.

Caption: Experimental Workflow for Characterizing PFM01 Activity.

Caption: Logical Relationship of PFM01's Mechanism of Action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Mre11 exonuclease activity promotes irreversible mitotic progression under replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Cellular Effects of PFM01 Treatment

This technical guide provides a comprehensive overview of the cellular effects of PFM01, a selective inhibitor of the MRE11 endonuclease. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.

Introduction

PFM01 is a small molecule inhibitor that specifically targets the endonuclease activity of the MRE11 protein.[1][2][3] MRE11 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, which plays a central role in the detection and repair of DNA double-strand breaks (DSBs).[3] The choice between the two major DSB repair pathways, non-homologous end-joining (NHEJ) and homologous recombination (HR), is a critical determinant of genomic stability. PFM01 has emerged as a valuable tool to investigate the intricate mechanisms governing this pathway choice. By inhibiting MRE11's endonuclease function, PFM01 effectively modulates the cellular response to DNA damage, promoting NHEJ at the expense of HR.[1][2][3]

Mechanism of Action

PFM01, an N-alkylated Mirin derivative, functions as a selective inhibitor of the MRE11 endonuclease.[1][3] Structural and biochemical analyses have revealed that PFM01 binds to a distinct site on MRE11, away from the exonuclease active site, thereby specifically blocking its endonuclease activity.[3] This inhibition of the initial DNA end resection step, which is dependent on MRE11's endonuclease activity, is a commitment step for HR.[3] Consequently, in the presence of PFM01, the cell is directed towards the alternative NHEJ pathway for DSB repair.[1][2][3] This mechanism is distinct from that of other MRE11 inhibitors like Mirin and PFM39, which primarily target the exonuclease activity.[3]

Cellular Effects of PFM01 Treatment

The primary cellular consequence of PFM01 treatment is the alteration of the DNA double-strand break repair pathway choice.

Inhibition of Homologous Recombination (HR)

PFM01 treatment leads to a significant reduction in homologous recombination.[1][2] This is evidenced by a diminished formation of RAD51 foci in irradiated cells, a key marker for active HR.[1][2] Studies have shown that PFM01 reduces RAD51 foci formation in both wild-type (1BR3) and BRCA2-defective (HSC62) cells.[1] Furthermore, experiments using the U2OS DR-GFP reporter cell line have directly demonstrated a decrease in HR efficiency upon PFM01 treatment.[1][2]

Enhancement of Non-Homologous End-Joining (NHEJ)

Conversely, PFM01 treatment enhances the non-homologous end-joining repair pathway.[1][2] This effect has been quantified using the H1299 dA3 reporter cell line, which shows an increase in NHEJ activity in the presence of PFM01.[1][2] By preventing the initial end resection required for HR, PFM01 effectively channels the repair of DSBs towards the more direct ligation mechanism of NHEJ.[3] This is further supported by the observation that PFM01 treatment leads to increased recruitment and persistence of Ku, a key NHEJ protein, at the site of DNA damage.[4]

Rescue of Repair Defects in HR-Deficient Cells

An important cellular effect of PFM01 is its ability to rescue the DNA repair defects observed in cells with compromised HR pathways.[1][2][3] In cells deficient in BRCA2 (HSC62) or treated with an ATM inhibitor, which are reliant on MRE11 for repair, PFM01 treatment allows for normal DSB repair to occur.[2][3] This is because by blocking the faulty HR pathway, PFM01 redirects the repair to the functional NHEJ pathway.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the cellular effects of PFM01 treatment.

| Cell Line | Genotype/Description | PFM01 Concentration (μM) | Observed Effect | Reference |

| 48BR | Wild-type primary cells | 100 | Rescues repair defect | [1] |

| HSC62 | BRCA2-defective primary cells | 100 | Rescues repair defect, diminishes RAD51 foci formation | [1][2] |

| 1BR3 | Wild-type hTERT cells | 100 | Diminishes RAD51 foci formation | [1] |

| H1299 dA3 | NHEJ reporter cell line | 100 | Enhances non-homologous end-joining (NHEJ) | [1][2] |

| U2OS DR-GFP | HR reporter cell line | 100 | Reduces homologous recombination (HR) | [1][2] |

| A549 | Lung carcinoma cell line | Not specified | Reduces IR-induced chromatin-bound RPA | [5] |

| XLF-defective hTERT | NHEJ-deficient cells | 100 | Causes an additive repair defect, demonstrating reliance on NHEJ after PFM01 treatment | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

RAD51 Foci Formation Assay

This assay is used to visualize and quantify the assembly of RAD51 nucleoprotein filaments at sites of DNA damage, a hallmark of homologous recombination.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., 1BR3, HSC62) on glass coverslips and allow them to adhere overnight. Treat the cells with 100 μM PFM01 for 30 minutes before inducing DNA damage.

-

Induction of DNA Damage: Expose the cells to a defined dose of ionizing radiation (e.g., 3 Gy).

-

Cell Fixation and Permeabilization: At a specified time point post-irradiation (e.g., 2 hours), wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100 in PBS.

-

Immunostaining: Block non-specific antibody binding with a suitable blocking buffer. Incubate the cells with a primary antibody against RAD51, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy and Image Analysis: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus using image analysis software.

DNA Repair Pathway Analysis using Reporter Cell Lines

This method utilizes cell lines with integrated reporter constructs to quantify the efficiency of either NHEJ or HR.

Protocol:

-

Cell Culture and Transfection: Plate U2OS DR-GFP (for HR) or H1299 dA3 (for NHEJ) cells in 6-well dishes. After 24 hours, transfect the cells with a vector expressing the I-SceI endonuclease to induce a specific DSB within the reporter construct.

-

PFM01 Treatment: Eight hours post-transfection, replace the medium with fresh medium containing either DMSO (control) or 50 μM PFM01.[3]

-

Flow Cytometry Analysis: After 40 hours of incubation, trypsinize the cells, resuspend them in PBS, and analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is directly proportional to the efficiency of the respective repair pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by PFM01 and a typical experimental workflow.

Caption: PFM01 inhibits MRE11 endonuclease, blocking HR and promoting NHEJ.

Caption: Workflow for analyzing PFM01's effect on DNA repair protein foci.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PFM01 | TargetMol [targetmol.com]

- 3. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

PFM01 Inhibitor's Attenuation of Homologous Recombination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the PFM01 inhibitor and its targeted effect on the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair. PFM01, a small molecule inhibitor, has been identified as a specific antagonist of the MRE11 endonuclease activity, a critical step in the initiation of HR. By disrupting this pathway, PFM01 presents a promising avenue for therapeutic intervention, particularly in oncology, by potentially sensitizing cancer cells to DNA-damaging agents. This document summarizes the quantitative effects of PFM01 on HR, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the involved signaling pathways and experimental workflows.

Core Findings: PFM01's Impact on DNA Repair Pathways

PFM01 has been demonstrated to be a potent inhibitor of the MRE11 endonuclease, one of the two nuclease activities of the MRE11 protein within the MRE11-RAD50-NBS1 (MRN) complex. This inhibition has a direct and significant consequence on the cellular choice of DNA DSB repair pathway. Specifically, treatment with PFM01 leads to a marked reduction in homologous recombination, while concurrently enhancing the alternative non-homologous end joining (NHEJ) pathway.[1] This finding is crucial as it suggests that both the endonuclease and exonuclease functions of MRE11 are essential for the successful execution of HR.[1] The initiation of resection by the MRE11 endonuclease appears to be the licensing step for a cell to commit to HR.[1]

Quantitative Analysis of PFM01's Effect on Homologous Recombination

The inhibitory effect of PFM01 on homologous recombination has been quantified using established cellular assays. The following tables summarize the key findings from these experiments.

| Cell Line | Assay | Treatment | Concentration (µM) | Relative Homologous Recombination Efficiency (%) |

| U2OS DR-GFP | DR-GFP Reporter Assay | DMSO (Control) | - | 100 |

| U2OS DR-GFP | DR-GFP Reporter Assay | PFM01 | 50 | ~40 |

Table 1: Effect of PFM01 on Homologous Recombination Efficiency in U2OS DR-GFP cells. Data is normalized to the DMSO-treated control. This data is inferred from graphical representations in the source material and represents an approximate value.

| Cell Line | Assay | Treatment | Ionizing Radiation | Observation |

| Human primary fibroblasts (1BR3 hTERT) | RAD51 Foci Formation | PFM01 | 3 Gy | Dramatic impairment of IR-induced RAD51 foci in G2 cells |

| BRCA2-defective cells (HSC62) | RAD51 Foci Formation | PFM01 | 3 Gy | RAD51 foci formation is diminished |

Table 2: Qualitative summary of PFM01's effect on RAD51 foci formation, a key marker for homologous recombination.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of PFM01's effect on homologous recombination.

Cell Culture and Drug Treatment

-

Cell Lines:

-

U2OS DR-GFP cells, which contain a chromosomally integrated HR reporter system.

-

Human primary fibroblasts (e.g., 1BR3 hTERT).

-

BRCA2-defective human primary cells (e.g., HSC62).

-

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

PFM01 Treatment: PFM01 is dissolved in DMSO to create a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 50 µM). Control cells are treated with an equivalent volume of DMSO.

DR-GFP Reporter Assay for Homologous Recombination

This assay quantifies the frequency of homologous recombination repair of a specific I-SceI-induced DNA double-strand break.

-

Cell Plating: 1 x 10^5 U2OS DR-GFP cells are plated into 6-well dishes 24 hours before transfection.[1]

-

I-SceI Transfection: 1.0 µg of an I-SceI expression vector (pSceI) is transfected into the cells using a suitable transfection reagent (e.g., GeneJuice or NanoJuice™).[1]

-

Inhibitor Addition: 8 hours post-transfection, the medium is replaced with fresh medium containing either DMSO (control) or PFM01 (50 µM).[1]

-

Incubation: Cells are incubated for an additional 40 hours to allow for DSB induction, repair, and GFP expression.[1]

-

FACS Analysis: Cells are trypsinized, collected, and the percentage of GFP-positive cells is determined by flow cytometry (FACS).[1] The percentage of GFP-positive cells in the PFM01-treated sample is normalized to the DMSO-treated control to determine the relative HR efficiency.

Immunofluorescence Staining for RAD51 Foci Formation

This method visualizes the recruitment of the RAD51 protein to sites of DNA damage, a critical step in homologous recombination.

-

Cell Seeding: Cells are seeded onto glass coverslips in a multi-well plate.

-

Induction of DNA Damage: Cells are exposed to ionizing radiation (e.g., 3 Gy of X-rays) to induce DNA double-strand breaks.

-

Inhibitor Treatment: PFM01 (or DMSO) is added to the culture medium 30 minutes prior to irradiation.

-

Post-Irradiation Incubation: Cells are incubated for a specific time (e.g., 2 hours) to allow for the formation of RAD51 foci.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 5% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: After washing with PBS, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.

-

Microscopy and Quantification: Images are acquired using a fluorescence microscope. The number of cells with a defined number of RAD51 foci (e.g., >5 foci) is counted to determine the percentage of RAD51-positive cells.

γH2AX Foci Analysis

This assay is used to detect the presence of DNA double-strand breaks.

-

Procedure: The protocol is similar to the RAD51 foci immunofluorescence staining, with the primary antibody being specific for phosphorylated H2AX (γH2AX).

-

Purpose: In the context of PFM01 studies, this assay can be used to confirm that the inhibitor does not prevent the initial formation of DSBs but rather affects their repair pathway.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: PFM01 inhibits the MRE11 endonuclease activity within the MRN complex, blocking DNA end resection and subsequent steps of homologous recombination.

Caption: Experimental workflow for the DR-GFP reporter assay to quantify homologous recombination efficiency following PFM01 treatment.

Caption: Workflow for the immunofluorescence-based detection and quantification of RAD51 foci formation as a marker for homologous recombination.

References

PFM01 and its Interaction with the MRN Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mre11-Rad50-Nbs1 (MRN) complex is a critical sensor of DNA double-strand breaks (DSBs), initiating a cascade of events that determine the fate of a cell through the activation of distinct DNA repair pathways. The nuclease activity of Mre11, a core component of this complex, is a key determinant in the choice between non-homologous end joining (NHEJ) and homologous recombination (HR). PFM01, an N-alkylated derivative of mirin, has been identified as a specific inhibitor of the MRE11 endonuclease activity. This technical guide provides an in-depth overview of PFM01 and its interaction with the MRN complex, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. This information is intended to support researchers and professionals in the fields of oncology, genetics, and drug development in their efforts to modulate DNA damage response pathways.

Introduction to the MRN Complex and PFM01

The MRN complex, composed of Mre11, Rad50, and Nbs1, is one of the first responders to DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage.[1][2][3] The complex acts as a sensor, signaling platform, and effector in the DNA damage response (DDR).[1][2][3][4] A key function of the MRN complex is to recruit and activate the Ataxia-Telangiectasia Mutated (ATM) kinase, a central regulator of the DDR.[2][5][6] The Mre11 subunit possesses both 3'-5' exonuclease and endonuclease activities, which are critical for the initial processing of DNA ends and influencing the choice of repair pathway.[1][7]

PFM01 is a small molecule inhibitor that specifically targets the endonuclease activity of MRE11.[1][3][8] By inhibiting this activity, PFM01 can modulate the decision between the two major DSB repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR).[1][8] This targeted inhibition makes PFM01 a valuable tool for studying the intricacies of DNA repair and a potential therapeutic agent in oncology.

Quantitative Data: PFM01 and the MRN Complex

| Parameter | Value | Cell/System | Effect | Reference(s) |

| Working Concentration | 100 µM | 48BR (WT) and HSC62 (BRCA2-defective) primary cells | Rescues the repair defect in these cells. | [8] |

| Working Concentration | 100 µM | 1BR3 (WT) and HSC62 (BRCA2-defective) cells | Diminishes RAD51 foci formation. | [8] |

| Working Concentration | 100 µM | H1299 dA3 cells | Enhances non-homologous end-joining (NHEJ). | [8] |

| Working Concentration | 100 µM | U2OS DR-GFP cells | Reduces homologous recombination (HR). | [8] |

| Working Concentration | 0.5 mM | In vitro nuclease assay with MRN | Little effect on MRN exonuclease activity. | [7] |

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary to the research groups that developed them. However, based on the available literature, this section outlines the general methodologies for key experiments used to characterize the interaction between PFM01 and the MRN complex.

MRE11 Nuclease Activity Assay

This assay is designed to measure the endonuclease and exonuclease activities of the MRE11 subunit of the MRN complex and to assess the inhibitory effect of compounds like PFM01.

Principle: Purified MRE11 or the MRN complex is incubated with a specific DNA substrate. The cleavage of this substrate by the nuclease activity of Mre11 is then visualized and quantified, typically through gel electrophoresis.

General Protocol:

-

Substrate Preparation:

-

Endonuclease Assay: A common substrate is a supercoiled plasmid DNA (e.g., φX174 circular ssDNA).[1][7] The conversion of the supercoiled form to a nicked or linear form indicates endonuclease activity.

-

Exonuclease Assay: A radiolabeled linear double-stranded DNA substrate is often used. The release of labeled mononucleotides indicates exonuclease activity.[7]

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing purified MRE11 or MRN complex, the DNA substrate, and necessary cofactors (e.g., Mg2+).

-

For inhibitor studies, add PFM01 at various concentrations. A DMSO control should be included.

-

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Analysis:

-

Stop the reaction (e.g., by adding EDTA and proteinase K).

-

Separate the DNA products by agarose or polyacrylamide gel electrophoresis.

-

Visualize the DNA using a suitable method (e.g., ethidium bromide staining for endonuclease assay, autoradiography for exonuclease assay).

-

Quantify the amount of substrate cleavage to determine the level of nuclease activity and the inhibitory effect of PFM01.

-

RAD51 Foci Formation Assay

This cell-based assay is used to visualize and quantify the formation of RAD51 nucleoprotein filaments on single-stranded DNA, a key step in homologous recombination.

Principle: Cells are treated with a DNA damaging agent to induce DSBs. In the presence of functional HR, RAD51 will be recruited to the sites of damage and form distinct nuclear foci that can be visualized by immunofluorescence microscopy. Inhibition of HR by compounds like PFM01 leads to a reduction in the number of RAD51 foci.

General Protocol:

-

Cell Culture and Treatment:

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against RAD51.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis:

-

Acquire images using a fluorescence microscope.

-

Count the number of RAD51 foci per nucleus. A significant decrease in the number of foci in PFM01-treated cells compared to the control indicates inhibition of HR.[8]

-

Chromosomal Break Analysis

This assay directly assesses the level of DNA damage and the efficiency of DSB repair by examining chromosomal aberrations in mitotic cells.

Principle: Cells are treated with a DNA damaging agent and allowed to progress to mitosis. Chromosomes are then prepared and stained. The presence of chromosomal breaks and gaps is indicative of unrepaired or misrepaired DSBs.

General Protocol:

-

Cell Treatment:

-

Treat cells with a DNA damaging agent (e.g., IR) in the G2 phase of the cell cycle.[1]

-

Add PFM01 or a vehicle control.

-

Arrest the cells in mitosis using a mitotic inhibitor (e.g., colcemid).

-

-

Chromosome Spreading:

-

Harvest the mitotic cells and treat them with a hypotonic solution to swell the cells.

-

Fix the cells with a methanol/acetic acid solution.

-

Drop the cell suspension onto microscope slides to spread the chromosomes.

-

-

Staining and Analysis:

-

Stain the chromosomes with a DNA dye (e.g., Giemsa).

-

Analyze the metaphase spreads under a microscope to score for chromosomal aberrations, such as breaks and gaps. An increase in these aberrations in PFM01-treated cells after DNA damage would suggest a defect in DSB repair.

-

Signaling Pathways and Visualizations

The interaction of PFM01 with the MRN complex has significant implications for the downstream signaling pathways that govern DNA repair. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the impact of PFM01.

The MRN Complex at the Crossroads of DSB Repair

The MRN complex is a key decision-maker in the choice between NHEJ and HR. Its nuclease activities are central to this role.

Caption: The MRN complex senses DSBs and its Mre11 nuclease activities direct the repair pathway choice.

PFM01 Modulates the DNA Repair Pathway Choice

PFM01 specifically inhibits the endonuclease activity of Mre11, thereby altering the balance between NHEJ and HR.

Caption: PFM01 inhibits Mre11 endonuclease, leading to reduced HR and enhanced NHEJ.

Experimental Workflow for Assessing PFM01 Activity

This diagram outlines a typical experimental workflow to investigate the cellular effects of PFM01 on DNA repair.

Caption: A workflow for evaluating the biological effects of PFM01 on DNA repair and cell fate.

Conclusion

PFM01 is a valuable chemical probe for dissecting the intricate mechanisms of DNA double-strand break repair. Its specific inhibition of the MRE11 endonuclease activity provides a powerful tool to shift the balance between NHEJ and HR. This capability has significant implications for basic research, enabling a deeper understanding of the factors that govern DNA repair pathway choice. Furthermore, for drug development professionals, the targeted modulation of the MRN complex by PFM01 and similar molecules presents a promising avenue for novel cancer therapeutics, particularly in the context of synthetic lethality with other DNA repair defects. Further research is warranted to fully elucidate the therapeutic potential of MRE11 endonuclease inhibitors in a clinical setting.

References

- 1. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multiple Faces of the MRN Complex: Roles in Medulloblastoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer epigenetics - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

PFM01: An In-depth Technical Guide on its Core Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

PFM01 is a selective inhibitor of the MRE11 endonuclease, a key component of the MRE11-RAD50-NBS1 (MRN) complex that plays a pivotal role in the DNA damage response (DDR). While primarily recognized for its influence on the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) for DNA double-strand break (DSB) repair, its potential impact on cell cycle progression is of significant interest, particularly in the context of oncology and drug development. This technical guide provides a comprehensive overview of the current understanding of PFM01's mechanism of action and its implications for cell cycle control. Although direct, quantitative data on PFM01-induced changes in cell cycle phase distribution is not extensively available in public literature, this guide outlines the theoretical framework for its potential effects and provides detailed experimental protocols for researchers to investigate these phenomena in their own cellular models.

Introduction: The MRE11 Complex and its Role in Cell Cycle Control

The integrity of the genome is paramount for normal cellular function and is constantly challenged by endogenous and exogenous DNA damaging agents. To counteract these threats, cells have evolved a sophisticated network of signaling pathways known as the DNA Damage Response (DDR). A central player in the DDR is the MRE11-RAD50-NBS1 (MRN) complex, which acts as a sensor of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.

The MRE11 component of the MRN complex possesses both endonuclease and exonuclease activities, which are critical for the initial processing of DSBs. This processing is a key determinant in the subsequent choice of repair pathway: the error-prone non-homologous end joining (NHEJ) or the high-fidelity homologous recombination (HR). The activity of the MRN complex is intricately linked to cell cycle checkpoints, ensuring that the cell cycle is arrested to allow time for DNA repair before proceeding to the next phase. This prevents the propagation of damaged DNA to daughter cells.

PFM01: A Specific Inhibitor of MRE11 Endonuclease Activity

PFM01 is a small molecule inhibitor that specifically targets the endonuclease activity of MRE11.[1] By inhibiting this activity, PFM01 can modulate the choice of DSB repair pathway. Specifically, treatment with PFM01 has been shown to reduce the extent of DNA end resection, a critical step for initiating HR. Consequently, this leads to a decrease in HR-mediated repair and an enhancement of the NHEJ pathway.

Impact of PFM01 on Cell Cycle Progression: Current Evidence and Postulated Mechanisms

Direct evidence detailing the impact of PFM01 on the distribution of cells in different phases of the cell cycle (G1, S, G2/M) is limited. One key study investigating the role of distinct MRE11 nuclease activities in DNA repair pathway choice reported that treatment with MRE11 inhibitors, including PFM01, did not alter the cell cycle distribution in their experimental system.[1]

However, given the integral role of the MRE11 complex in activating cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage, it is plausible that PFM01 could have a context-dependent effect on cell cycle progression. For instance, in cancer cells with a high level of endogenous DNA damage or in combination with DNA damaging agents, the inhibition of MRE11's function by PFM01 could potentially lead to:

-

Abrogation of the G2/M checkpoint: In the presence of DNA damage, the MRN complex is instrumental in activating the ATM kinase, a master regulator of the G2/M checkpoint. By inhibiting MRE11, PFM01 might interfere with this signaling cascade, potentially leading to a failure to arrest in G2, and entry into mitosis with unrepaired DNA. This could result in mitotic catastrophe and cell death, a desirable outcome in cancer therapy.

-

Synthetic lethality in HR-deficient cancers: In cancers with defects in the HR pathway (e.g., those with BRCA1/2 mutations), cells are highly reliant on other repair pathways like NHEJ. By forcing the cell to rely more heavily on the already compromised repair machinery, PFM01 could induce a state of synthetic lethality. The cell cycle implications of this would be a critical area of investigation.

Quantitative Data Summary

As of the latest literature review, specific quantitative data summarizing the percentage of cells in G1, S, and G2/M phases following treatment with PFM01 is not available in publicly accessible databases. The following table is provided as a template for researchers to populate with their own experimental data.

| Treatment Group | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |

| Vehicle Control | Data to be determined | Data to be determined | Data to be determined |

| PFM01 (e.g., 100 µM) | Data to be determined | Data to be determined | Data to be determined |

| DNA Damaging Agent | Data to be determined | Data to be determined | Data to be determined |

| PFM01 + DNA Damaging Agent | Data to be determined | Data to be determined | Data to be determined |

Visualizing the Core Concepts

Signaling Pathways

Caption: PFM01 inhibits MRE11 endonuclease activity, impacting DNA repair pathway choice.

Experimental Workflow

References

CAS number 1558598-41-6 research applications

An In-depth Technical Guide to PFM01 (CAS 1558598-41-6): A Selective MRE11 Endonuclease Inhibitor for Modulating DNA Repair Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PFM01 (CAS 1558598-41-6), a selective inhibitor of the MRE11 endonuclease. PFM01 has emerged as a critical research tool for investigating the intricate mechanisms of DNA double-strand break (DSB) repair. By selectively inhibiting the endonuclease activity of MRE11, PFM01 allows for the precise dissection of the competing pathways of homologous recombination (HR) and non-homologous end-joining (NHEJ). This document details the compound's mechanism of action, research applications, quantitative data, and key experimental protocols.

Mechanism of Action

PFM01 is a cell-permeable, N-alkylated derivative of mirin that specifically inhibits the endonuclease activity of MRE11, a core component of the MRE11-RAD50-NBS1 (MRN) complex.[1][2] The MRN complex is a primary sensor of DSBs and plays a pivotal role in initiating their repair. MRE11 possesses both 3'→5' exonuclease and endonuclease activities, which are critical for the initial processing of DNA ends. The decision to repair a DSB via the high-fidelity HR pathway or the more error-prone NHEJ pathway is influenced by the nature of this initial processing.

PFM01's selective inhibition of MRE11's endonuclease activity prevents the initiation of extensive DNA end resection, a key step required for HR. This blockade effectively channels the repair of DSBs towards the NHEJ pathway.[2] This targeted modulation of DNA repair pathway choice makes PFM01 an invaluable tool for studying the fundamental biology of genome maintenance and for exploring novel therapeutic strategies in oncology.

Quantitative Data

The following table summarizes the available quantitative data for PFM01 and related compounds.

| Compound | Assay | Target | Value | Reference |

| PFM01 | pRPA formation (in vivo) | MRE11 Endonuclease | IC50: 50-75 µM | [3] |

| PFM01 | Chromatin bound RPA assay (in vivo) | MRE11 Endonuclease | IC50: 50-75 µM | [3] |

| PFM39 | Exonuclease activity (in vitro) | MRE11 Exonuclease | IC50: <100 µM | [3] |

| Mirin | pRPA formation (in vivo) | MRE11 Exonuclease | IC50: 200-300 µM | [3] |

Experimental Protocols

Detailed methodologies for key experiments involving PFM01 are provided below.

γH2AX Foci Formation Assay for DSB Repair Kinetics

This assay is used to monitor the formation and resolution of DNA double-strand breaks over time. γH2AX is a phosphorylated form of the histone variant H2AX and is an early marker for DSBs.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., A549, 1BR3 hTERT) on coverslips and allow them to adhere. Treat the cells with the desired concentration of PFM01 (typically 50-100 µM) for 30 minutes prior to inducing DNA damage.

-

Induction of DNA Damage: Expose cells to a source of DNA double-strand breaks, such as ionizing radiation (IR), typically at a dose of 2-3 Gy.

-

Time Course: Fix the cells at various time points post-irradiation (e.g., 0.5, 2, 4, 8, 24 hours) to monitor the repair process.

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Block with 5% BSA in PBS.

-

Incubate with a primary antibody against γH2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell nucleus at each time point. A decrease in the number of foci over time indicates successful DSB repair.

RAD51 Foci Formation Assay for Homologous Recombination

This assay specifically measures the activity of the homologous recombination pathway. RAD51 is a key recombinase that forms nuclear foci at sites of DNA damage during HR.

Protocol:

-

Cell Culture and Treatment: Culture cells (e.g., 1BR3, HSC62) on coverslips. Pre-treat with PFM01 (e.g., 100 µM) for 30 minutes.

-

Damage Induction: Induce DSBs using ionizing radiation (e.g., 3 Gy).

-

Fixation and Staining: Fix the cells at a relevant time point for HR, typically 4-8 hours post-irradiation. Perform immunofluorescence staining as described for γH2AX, using a primary antibody against RAD51.

-

Analysis: Quantify the percentage of cells with RAD51 foci. A reduction in RAD51 foci in PFM01-treated cells compared to controls indicates inhibition of homologous recombination.[4]

DR-GFP and dA3 Reporter Assays for HR and NHEJ

These assays utilize cell lines containing integrated reporter constructs to quantitatively measure the efficiency of HR and NHEJ.

-

DR-GFP (for HR): The U2OS DR-GFP cell line contains a mutated GFP gene that can be restored to a functional state through homologous recombination.

-

dA3 (for NHEJ): The H1299 dA3 cell line contains a reporter that expresses GFP upon successful non-homologous end-joining.

Protocol:

-

Cell Transfection: Transfect the reporter cell lines with an expression vector for the I-SceI endonuclease to induce a specific DSB within the reporter construct.

-

PFM01 Treatment: Add PFM01 (e.g., 50 µM) to the cell culture medium 8 hours after transfection and incubate for an additional 40 hours.

-

Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

-

Data Interpretation: An increase in GFP-positive cells in the H1299 dA3 line and a decrease in the U2OS DR-GFP line upon PFM01 treatment demonstrates a shift from HR to NHEJ.[4]

Visualizations

Signaling Pathway of DNA Double-Strand Break Repair Choice

Caption: PFM01 inhibits MRE11 endonuclease, blocking resection and promoting NHEJ over HR.

Experimental Workflow for Assessing PFM01's Effect on DNA Repair

Caption: Workflow for studying PFM01's impact on DNA repair pathways.

References

PFM01: A Technical Guide to its Selectivity for MRE11 Endonuclease Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PFM01, a selective inhibitor of the MRE11 endonuclease activity. MRE11 is a critical component of the MRE11-RAD50-NBS1 (MRN) complex, a central player in the DNA damage response (DDR).[1][2] The MRN complex is one of the first responders to DNA double-strand breaks (DSBs), the most cytotoxic form of DNA damage.[1][2] It plays a crucial role in initiating DNA damage signaling, orchestrating the choice between different repair pathways—primarily non-homologous end joining (NHEJ) and homologous recombination (HR)—and processing DNA ends.[1][2][3] PFM01's ability to specifically inhibit the endonuclease function of MRE11, while leaving its exonuclease activity largely unaffected, makes it a valuable tool for dissecting the intricate mechanisms of DNA repair.[4][5][6]

Core Concepts: MRE11 Nuclease Activities and DNA Repair Pathway Choice

MRE11 possesses both 3'-5' exonuclease and single-stranded DNA endonuclease activities.[7][8] These distinct nuclease functions are critical in determining the fate of a DSB. The endonuclease activity of MRE11 is responsible for making an initial nick on the 5' strand near the break site.[3][4] This initial cleavage is a licensing step for HR, as it creates an entry point for further resection by MRE11's exonuclease activity and other nucleases like EXO1 and BLM, generating the 3' single-stranded DNA overhangs necessary for RAD51 filament formation and subsequent homology search.[1][3][4]

By selectively inhibiting the endonuclease activity, PFM01 prevents the initiation of HR.[5][9] This shifts the balance of DSB repair towards the NHEJ pathway.[5][9] Conversely, inhibitors that target the exonuclease activity of MRE11, such as Mirin and its derivative PFM39, block a later step in HR, after the commitment to this pathway has been made.[4][5][7]

Quantitative Data: Selectivity of PFM01 for MRE11 Endonuclease Activity

PFM01, an N-alkylated derivative of Mirin, has been shown to be a potent and selective inhibitor of MRE11's endonuclease activity.[5][9] While extensive quantitative data such as IC50 values are not consistently reported across all studies, in part due to solubility issues of PFM01 in some in vitro assays, the available data clearly demonstrates its selectivity.[5][10]

| Inhibitor | Target Activity | Concentration | Effect | Reference |

| PFM01 | MRE11 Endonuclease | 100 µM | Reduces MRE11 endonuclease activity by 60% | [11] |

| PFM01 | MRE11 Endonuclease | Not specified | Prevents DSB resection and diminishes RAD51 foci formation | [9] |

| PFM01 | MRE11 Endonuclease | Not specified | Enhances NHEJ and reduces HR | [9] |

| PFM01 | MRN Exonuclease | 0.5 mM | Little to no effect on exonuclease activity | [4][6] |

| PFM03 (related compound) | MRE11 Endonuclease | 100 µM | Reduces MRE11 endonuclease activity by 98% | [11] |

| PFM39 (exo-inhibitor) | MRE11 Endonuclease | 100 µM | Reduces MRE11 endonuclease activity by only 25% | [11] |

| Mirin (exo-inhibitor) | MRE11 Endonuclease | Not specified | Does not inhibit endonuclease activity | [5] |

Experimental Protocols

MRE11 Endonuclease Activity Assay

This assay is designed to measure the ability of MRE11 to cleave a single-stranded circular DNA substrate. Inhibition of this activity is a key measure of the efficacy of compounds like PFM01.

Materials:

-

Purified human MRE11 protein

-

φX174 circular single-stranded DNA (ssDNA) virion DNA

-

Assay Buffer: 30 mM Tris-HCl pH 7.5

-

PFM01 (or other inhibitors) dissolved in DMSO

-

DMSO (vehicle control)

-

Nuclease-free water

-

Agarose gel electrophoresis system

-

DNA staining dye (e.g., SYBR Gold)

-

Incubator at 37°C

Procedure:

-

Reaction Setup: Prepare the reaction mixture in a total volume of 20 µL. A typical reaction contains:

-

100 ng of φX174 circular ssDNA substrate

-

300 ng of purified human MRE11

-

PFM01 at the desired final concentration (e.g., 100 µM). For control reactions, add an equivalent volume of DMSO.

-

Assay buffer to the final volume.

-

-

Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to achieve approximately 70% degradation of the circular ssDNA in the control (DMSO-treated) sample.[5]

-

Reaction Termination: Stop the reaction by adding a loading dye containing a proteinase K to digest the MRE11 and a chelating agent like EDTA to inactivate the nuclease.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at a constant voltage until adequate separation of the circular and linearized/degraded DNA is achieved.

-

Visualization and Quantification: Stain the gel with a suitable DNA dye and visualize it under UV light. The amount of remaining circular ssDNA is quantified using densitometry. The percentage of inhibition is calculated by comparing the amount of circular ssDNA in the inhibitor-treated samples to the DMSO control.

MRE11 Exonuclease Activity Assay

This assay measures the 3'-5' exonuclease activity of the MRN complex on a linear double-stranded DNA substrate. It is used to assess the selectivity of inhibitors like PFM01.

Materials:

-

Purified human MRN complex

-

Linear dsDNA substrate with a 5' radioactive label (e.g., 32P)

-

Assay Buffer

-

PFM01 (or other inhibitors) dissolved in DMSO

-

DMSO (vehicle control)

-

Incubator at 37°C

-

Polyacrylamide gel electrophoresis (PAGE) system

Procedure:

-

Reaction Setup: Prepare the reaction mixtures containing the MRN complex, the 5'-radiolabeled linear dsDNA substrate (e.g., 100 nM), and the inhibitor at the desired concentration (e.g., 0.5 mM) or DMSO control.[4][6]

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).[4][6]

-

Reaction Termination: Stop the reactions by adding a stop solution containing a denaturing agent and a loading dye.

-

PAGE Analysis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualization and Analysis: Visualize the radiolabeled DNA fragments using autoradiography or a phosphorimager. The exonuclease activity is determined by the appearance of shorter DNA fragments resulting from the degradation of the substrate from the 3' end. The lack of such fragments in the presence of an inhibitor indicates its efficacy against the exonuclease activity. PFM01 shows little to no inhibition in this assay.[4][6]

Visualizations

Caption: MRE11's role in DNA repair pathway choice and PFM01's point of intervention.

Caption: Workflow for assessing PFM01's inhibitory effect on MRE11 nuclease activities.

References

- 1. The MRE11–RAD50–NBS1 Complex Conducts the Orchestration of Damage Signaling and Outcomes to Stress in DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MRE11 complex: starting from the ends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Multiple Faces of the MRN Complex: Roles in Medulloblastoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DNA Double Strand Break Repair Pathway Choice Is Directed by Distinct MRE11 Nuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Repair Mechanisms, Protein Interactions and Therapeutic Targeting of the MRN Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MRN complex is an essential effector of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. finkelsteinlab.org [finkelsteinlab.org]

Methodological & Application

Application Notes and Protocols for PFM01-Mediated MRE11 Inhibition in U2OS Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

PFM01 is a selective inhibitor of the MRE11 endonuclease activity, a key component of the MRE11-RAD50-NBS1 (MRN) complex. The MRN complex is a primary sensor of DNA double-strand breaks (DSBs) and plays a critical role in initiating DNA damage signaling and repair. By inhibiting the endonuclease function of MRE11, PFM01 can modulate the choice between different DNA repair pathways, specifically suppressing homologous recombination (HR) and promoting non-homologous end-joining (NHEJ). These application notes provide detailed protocols for utilizing PFM01 to inhibit MRE11 in the human osteosarcoma cell line U2OS, a common model for studying DNA damage response.

Data Presentation

The following table summarizes the quantitative data for the use of PFM01 in cellular assays, primarily focusing on U2OS cells. It is important to note that a specific IC50 value for PFM01 in U2OS cells has not been definitively established in the reviewed literature; the concentrations provided are based on effective doses reported in functional assays.

| Parameter | Value | Cell Line | Assay | Reference |

| Effective Concentration | 50 µM | U2OS | Homologous Recombination (DR-GFP assay) | [1] |

| Effective Concentration | 100 µM | U2OS | Homologous Recombination (DR-GFP assay) | [2] |

| Effect | Reduction of homologous recombination | U2OS | DR-GFP assay | [1][2] |

| Effect | Diminished RAD51 foci formation | 1BR3 (WT) and HSC62 (BRCA2-defective) cells | Immunofluorescence | [2] |

| Effect | Enhanced non-homologous end-joining | H1299 dA3 cells | NHEJ assay | [2] |

| Solubility (DMSO) | ≥ 100 mg/mL (340.83 mM) | N/A | N/A | [2] |

| Solubility (Ethanol) | 25 mg/mL (85.21 mM) | N/A | N/A | [2] |

| Storage (Powder) | -20°C for 3 years | N/A | N/A | [2] |

| Storage (in DMSO) | -80°C for 6 months | N/A | N/A | [2] |

Signaling Pathways and Experimental Workflow

MRE11 Signaling in DNA Double-Strand Break Repair

Caption: MRE11 pathway at a DNA double-strand break and the inhibitory action of PFM01.

Experimental Workflow for Assessing PFM01 Activity in U2OS Cells

Caption: Workflow for studying the effects of PFM01 on MRE11 activity in U2OS cells.

Experimental Protocols

U2OS Cell Culture

-

Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing:

-

Aspirate the growth medium and wash the cells once with Phosphate-Buffered Saline (PBS).

-

Add Trypsin-EDTA and incubate at 37°C until cells detach.

-

Neutralize Trypsin with growth medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh growth medium and plate at the desired density.

-

PFM01 Stock Solution Preparation

-

Solvent: Dissolve PFM01 powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 100 mM).

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.

PFM01 Treatment of U2OS Cells

-

Plate U2OS cells in the desired format (e.g., 6-well plates, 96-well plates, or on coverslips) and allow them to adhere overnight.

-

The next day, replace the medium with fresh growth medium containing the desired final concentration of PFM01 (e.g., 50-100 µM). A DMSO vehicle control should be included in all experiments.

-

Pre-incubate the cells with PFM01 for a designated period (e.g., 1-2 hours) before inducing DNA damage.

-

Induce DNA double-strand breaks using an appropriate agent, such as ionizing radiation (IR) or a topoisomerase inhibitor like etoposide. The dose and duration of the damaging agent should be optimized for the specific assay.

Western Blot for Phosphorylated RPA (pRPA)

This protocol assesses the extent of DNA end resection, which is dependent on MRE11 activity.

-

Cell Lysis: After PFM01 and DNA damage treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated RPA32 (e.g., p-RPA32 S4/S8) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Normalize the pRPA signal to a loading control like GAPDH or β-actin.

Immunofluorescence for RAD51 Foci Formation

This assay measures the progression of homologous recombination.

-

Cell Plating: Plate U2OS cells on glass coverslips in a multi-well plate.

-

Treatment: Treat the cells with PFM01 and a DNA damaging agent as described above.

-

Fixation and Permeabilization:

-

At the desired time point post-damage, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Staining:

-

Block with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate with a primary antibody against RAD51 overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of RAD51 foci per nucleus. A decrease in RAD51 foci in PFM01-treated cells indicates inhibition of homologous recombination.

-

DR-GFP Assay for Homologous Recombination in U2OS-DR-GFP Cells

This is a quantitative assay to directly measure HR efficiency.

-

Cell Culture: Culture U2OS-DR-GFP cells, which contain an integrated HR reporter cassette.

-

Transfection and Treatment:

-

Co-transfect the cells with an I-SceI expression vector to induce a specific DSB in the reporter cassette.

-

Simultaneously or shortly after transfection, treat the cells with PFM01 or a vehicle control.

-

-

Flow Cytometry:

-

After 48-72 hours, harvest the cells by trypsinization.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. Successful HR repair of the I-SceI-induced DSB will result in a functional GFP gene.

-

A reduction in the percentage of GFP-positive cells in the PFM01-treated group compared to the control indicates inhibition of HR.

-

Conclusion

PFM01 is a valuable tool for investigating the role of MRE11 endonuclease activity in DNA repair and for exploring potential therapeutic strategies that involve modulating DNA repair pathways. The protocols outlined above provide a comprehensive framework for researchers to study the effects of PFM01 in U2OS cells. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for specific experimental setups.

References

Application Note: Protocol for Utilizing PFM01 in a γH2AX Foci Formation Assay to Study DNA Double-Strand Break Repair Pathway Choice

Audience: Researchers, scientists, and drug development professionals.

Introduction and Application Overview